molecular formula C11H10N4O B1666942 N-(2-aminophenyl)pyrazine-2-carboxamide CAS No. 926259-99-6

N-(2-aminophenyl)pyrazine-2-carboxamide

Cat. No. B1666942
M. Wt: 214.22 g/mol
InChI Key: LMWPVSNHKACEKW-UHFFFAOYSA-N
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Description

Novel histone deacetylase 3 (HDAC3)
BG45 is a potent and selective HDAC3 inhibitor inhibitor with selectivity for HDAC3 (IC50 = 289 nM) over HDAC1, 2. BG45 did not inihibit HDAC6. BG45 signigicantly inhibited tumor growth in a mouse model of multiple myeloma either alone and synergistically in combination with bortezomib. HDAC3 represents a promising therapeutic target, and validate a prototype novel HDAC3 inhibitor BG45 in MM.

Scientific Research Applications

Antimycobacterial Properties

N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have been extensively studied for their antimycobacterial properties. For instance, Doležal et al. (2008) synthesized various substituted N-phenylpyrazine-2-carboxamides, finding that compounds like 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated significant activity against Mycobacterium tuberculosis H37Rv (Doležal et al., 2008). Similarly, Zítko et al. (2015) designed and synthesized new anilides of pyrazinoic acid, revealing that derivatives like 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide exhibited potent anti-mycobacterial activity (Zítko et al., 2015).

Antifungal and Antibacterial Effects

The antifungal and antibacterial properties of N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have been explored. For example, Senthilkumar et al. (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which showed significant antibacterial and antifungal activities against organisms like Staphylococcus aureus and Candida albicans (Senthilkumar et al., 2021).

Potential in Cancer Research

The application of these compounds in cancer research is emerging. In 2021, Senthilkumar et al. evaluated the anticancer activity of a synthesized pyrazine-2-carboxamide derivative against MDA-MB-231 breast cancer cells, indicating a potential avenue for cancer treatment research (Senthilkumar et al., 2021).

Inhibitory Activity on Photosynthesis

N-Phenylpyrazine-2-carboxamides have shown inhibitory effects on photosynthesis. Doležal et al. (2007) reported that substituted pyrazine-2-carboxamides could inhibit photosynthesis in organisms like Chlorella vulgaris, indicating potential applications in agricultural and environmental research (Doležal et al., 2007).

Corrosion Inhibition

N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have also been studied for their role in corrosion inhibition. Erami et al. (2019) investigated carboxamide ligands, including N-(quinolin-7-yl) pyrazine-2-carboxamide, for their performance in inhibiting corrosion in hydrochloric acid solution, suggesting potential applications in material science and engineering (Erami et al., 2019).

Antiviral Activity

Some N-(2-Aminophenyl)pyrazine-2-carboxamide derivatives have demonstrated antiviral properties. Sebastian et al. (2016) reported that compounds like 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide showed moderate in vitro antiviral activity against viruses such as feline herpes and influenza A (Sebastian et al., 2016).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of these compounds have been explored. Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and investigated their electronic and NLO properties through DFT calculations, highlighting potential applications in materials science (Ahmad et al., 2021).

properties

IUPAC Name

N-(2-aminophenyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWPVSNHKACEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)pyrazine-2-carboxamide

CAS RN

926259-99-6
Record name BG-45
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 926259-99-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BG-45
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Trivedi, N Adhikari, SA Amin, T Jha… - European Journal of …, 2018 - Elsevier
Histone deacetylases (HDACs) have been found as a potential target for anticancer therapy. A number of HDAC inhibitors have been used pre-clinically and clinically as anticancer …
Number of citations: 44 www.sciencedirect.com
HS Ibrahim, M Abdelsalam, Y Zeyn, M Zessin… - International Journal of …, 2021 - mdpi.com
Class I histone deacetylases (HDACs) are key regulators of cell proliferation and they are frequently dysregulated in cancer cells. We report here the synthesis of a novel series of class-…
Number of citations: 29 www.mdpi.com
J Minami, R Suzuki, R Mazitschek, G Gorgun, B Ghosh… - Leukemia, 2014 - nature.com
Histone deacetylases (HDACs) represent novel molecular targets for the treatment of various types of cancers, including multiple myeloma (MM). Many HDAC inhibitors have already …
Number of citations: 153 www.nature.com
YM Liu, JP Liou - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
Introduction Histone deacetylase (HDAC) inhibitors have been considered as an attractive strategy to reverse aberrant epigenetic changes associated with cancer treatments. The use …
Number of citations: 3 www.tandfonline.com

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